
2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione)
Overview
Description
2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) is an organic compound with the molecular formula C19H14N2O5. It is also known as 2,2’- (2-hydroxypropane-1,3-diyl)bis(2H-isoindole-1,3-dione). This compound is characterized by the presence of two phthalimide groups attached to a 2-propanol backbone. It is a white crystalline solid with a molecular weight of 350.32 g/mol .
Preparation Methods
Laboratory-Scale Synthesis
Core Reaction Mechanism
The compound is synthesized via a nucleophilic substitution reaction between 1,3-diamino-2-propanol and phthalic anhydride. Each primary amine group in 1,3-diamino-2-propanol reacts with one equivalent of phthalic anhydride, forming two phthalimide rings and eliminating water. The reaction is facilitated by a base, such as triethylamine (Et<sub>3</sub>N), which neutralizes the generated acid and drives the reaction to completion .
Reaction Scheme:
3\text{N}]{\text{DMF, Reflux}} \text{2,2'-(2-Hydroxypropane-1,3-diyl)bis(1H-isoindole-1,3(2H)-dione)} + 2 \, \text{H}2\text{O}
Standard Protocol
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Reagents :
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1,3-Diamino-2-propanol (1 equiv)
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Phthalic anhydride (2 equiv)
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Triethylamine (2 equiv)
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Dimethylformamide (DMF) solvent
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Procedure :
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Dissolve 1,3-diamino-2-propanol and phthalic anhydride in DMF.
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Add triethylamine dropwise under nitrogen atmosphere.
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Cool to room temperature, then precipitate the product by adding ice-cold water.
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Filter the crude product and recrystallize from ethanol.
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Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are preferred due to their ability to dissolve both reactants and stabilize intermediates. DMF offers a balance between reactivity and ease of product isolation .
Base Stoichiometry
Triethylamine is used in equimolar amounts relative to phthalic anhydride. Excess base may hydrolyze the anhydride prematurely, reducing yield .
Industrial Production Methods
Scalable Synthesis
Industrial processes utilize continuous-flow reactors to enhance mixing and heat transfer:
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Reactant Feed : 1,3-Diamino-2-propanol and phthalic anhydride are fed into a jacketed reactor at a 1:2 molar ratio.
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Reaction Conditions :
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Temperature: 55–60°C
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Pressure: Atmospheric
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Residence Time: 3–4 hours
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Workup :
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The reaction mixture is cooled to 10°C, and the product is filtered through a centrifugal separator.
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Recrystallization is performed using a ethanol-water (3:1) mixture.
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Purity Control
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Filtration : Multi-stage filtration removes unreacted phthalic anhydride.
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Recrystallization : Ethanol yields crystals with >99% purity (HPLC) .
Characterization and Quality Assurance
Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 203°C | |
Boiling Point | 580.4±45.0°C (Predicted) | |
Density | 1.502±0.06 g/cm³ (Predicted) | |
Solubility | Slightly soluble in DMSO, DCM |
Spectroscopic Data
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FTIR (KBr) :
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) :
Comparative Analysis of Synthetic Routes
Alternative Methods
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Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours but requires specialized equipment .
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Solid-State Synthesis : Eliminates solvent use but yields impure products requiring extensive purification.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the 2-propanol backbone can be oxidized to form a carbonyl group.
Reduction: The phthalimide groups can be reduced to form the corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions
Major Products Formed
Oxidation: Formation of 2-propanone, 1,3-diphthalimido-.
Reduction: Formation of 1,3-diamino-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) involves its interaction with biological molecules through its hydroxyl and phthalimide groups. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The phthalimide groups can interact with nucleophilic sites on biomolecules, leading to covalent modifications. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diamino-2-propanol: Similar backbone but lacks the phthalimide groups.
2-Propanol, 1,3-diamino-: Similar structure but with amino groups instead of phthalimide groups.
1,3-Diphenyl-2-propanol: Similar backbone but with phenyl groups instead of phthalimide groups
Uniqueness
2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) is unique due to the presence of two phthalimide groups, which impart distinct chemical and biological properties. These groups enhance its stability and reactivity, making it a valuable compound in various applications .
Biological Activity
2,2'-(2-hydroxypropane-1,3-diyl)bis(1H-isoindole-1,3(2H)-dione), also known as bisphthalimide, is a synthetic organic compound with the molecular formula C19H14N2O5. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C19H14N2O5
- Molecular Weight : 350.32 g/mol
- CAS Number : 73825-95-3
The compound is characterized by two phthalimide groups linked by a 2-propanol backbone. Its structure allows for various chemical interactions with biological macromolecules.
The biological activity of 2,2'-(2-hydroxypropane-1,3-diyl)bis(1H-isoindole-1,3(2H)-dione) is primarily attributed to its ability to interact with proteins and enzymes through hydrogen bonding and covalent modifications. The hydroxyl group in the propanol moiety can form hydrogen bonds with amino acids in proteins, potentially altering their conformation and function. The phthalimide groups can act as electrophiles, interacting with nucleophilic sites on biomolecules.
1. Antioxidant Activity
Research indicates that compounds containing isoindole structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
2. Enzyme Inhibition
A study highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The inhibitory effects were assessed using molecular docking studies and enzyme assays:
Compound | IC50 (μM) against AChE | IC50 (μM) against BuChE |
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Derivative I | 1.12 | 21.24 |
Derivative III | - | - |
These results suggest that derivatives of this compound could be promising candidates for treating neurodegenerative diseases such as Alzheimer's disease .
3. Antibacterial and Anti-inflammatory Properties
Isoindole derivatives have shown antibacterial and anti-inflammatory effects in various studies. These activities are essential for developing new therapeutic agents against infections and inflammatory conditions.
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of isoindole derivatives, researchers synthesized several compounds based on the structure of 2,2'-(2-hydroxypropane-1,3-diyl)bis(1H-isoindole-1,3(2H)-dione). These compounds were evaluated for their ability to inhibit AChE and BuChE. The most effective compound demonstrated an IC50 value of 87 nM against AChE, indicating strong neuroprotective potential .
Case Study 2: Synthesis and Characterization
Another significant study focused on synthesizing new derivatives of isoindoline-1,3-dione to explore their biological activities. Using techniques such as NMR spectroscopy and mass spectrometry, researchers characterized these compounds and evaluated their biological activities in vitro. The results indicated varying degrees of inhibition against cholinesterases, suggesting that modifications to the structure could enhance efficacy .
Properties
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-11(9-20-16(23)12-5-1-2-6-13(12)17(20)24)10-21-18(25)14-7-3-4-8-15(14)19(21)26/h1-8,11,22H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMYSJPCAPDCNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C(=O)C4=CC=CC=C4C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224295 | |
Record name | 2-Propanol, 1,3-diphthalimido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73825-95-3 | |
Record name | 1,3-Diphthalimido-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol,3-diphthalimido- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1,3-diphthalimido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIPHTHALIMIDO-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54HZ6L4Q2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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